molecular formula C13H11FN2O B14475503 2,5-Diamino-2'-fluorobenzophenone

2,5-Diamino-2'-fluorobenzophenone

Cat. No.: B14475503
M. Wt: 230.24 g/mol
InChI Key: OKCCYEPCUCOYDR-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C13H11FN2O

Molecular Weight

230.24 g/mol

IUPAC Name

(2,5-diaminophenyl)-(2-fluorophenyl)methanone

InChI

InChI=1S/C13H11FN2O/c14-11-4-2-1-3-9(11)13(17)10-7-8(15)5-6-12(10)16/h1-7H,15-16H2

InChI Key

OKCCYEPCUCOYDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)N)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diamino-2’-fluorobenzophenone typically involves the reaction of 2,5-diaminobenzophenone with a fluorinating agent. One common method is the nucleophilic aromatic substitution reaction where a fluorine atom is introduced into the benzophenone structure . The reaction conditions often require a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K₂CO₃) to facilitate the substitution.

Industrial Production Methods

Industrial production of 2,5-Diamino-2’-fluorobenzophenone may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2,5-Diamino-2’-fluorobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Diamino-2’-fluorobenzophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,5-Diamino-2’-fluorobenzophenone involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The benzophenone core can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2,5-Diamino-2'-fluorobenzophenone
  • Molecular Formula : C₁₃H₁₀FN₂O
  • Molecular Weight : ~229.24 g/mol (calculated)
  • CAS Registry Number : 67739-74-6
  • Key Features: A benzophenone derivative with amino groups at positions 2 and 5 of one benzene ring and a fluorine substituent at the 2' position of the second ring.

Synthesis :
The compound is synthesized via reduction of nitro precursors using SnCl₂·2H₂O under reflux (75°C, 5–7 hours). The diamine product is unstable and typically used immediately in subsequent reactions .

Comparison with Structural Analogs

2,5-Diamino-2'-chlorobenzophenone

  • CAS RN : 58479-51-9
  • Molecular Formula : C₁₃H₁₁ClN₂O
  • Molecular Weight : 246.69 g/mol
  • Key Differences :
    • Substituent : Chlorine (Cl) replaces fluorine (F) at the 2' position.
    • Electronic Effects : Cl is less electronegative but bulkier than F, altering steric interactions in reactions.
    • Reactivity : Chlorine’s weaker electron-withdrawing effect may reduce the compound’s susceptibility to nucleophilic substitution compared to the fluoro analog.
    • Applications : Used in the synthesis of clonazepam metabolites and as a reference in chromatography .

2-Amino-5-bromo-2'-fluorobenzophenone

  • CAS RN : 1479-58-9
  • Molecular Formula: C₁₃H₉BrFNO
  • Molecular Weight : 294.11 g/mol
  • Key Differences: Substituent: Bromine (Br) replaces the amino group at position 3. Steric and Electronic Effects: Br’s larger size increases steric hindrance, while its moderate electronegativity alters electronic distribution. Applications: Primarily used in pesticide testing and as a high-purity reagent (>97% HPLC) .

4-Chloro-4'-fluorobenzophenone

  • CAS RN : 2069-48-9
  • Molecular Formula : C₁₃H₈ClFO
  • Molecular Weight : 234.65 g/mol
  • Physical Properties:
  • Boiling Point : 339.8°C (760 mmHg)
  • Density : 1.277 g/cm³
  • Refractive Index : 1.578
    • Applications : Intermediate in polymer synthesis (e.g., sulfonated poly(ether sulfone)) and aromatic ketone preparation .

5-Chloro-2-(diethylaminoethylamino)-2'-fluorobenzophenone Hydrochloride

  • Identity : Flurazepam Related Compound C (USP standard)
  • Molecular Formula : C₁₉H₂₂ClFN₂O·HCl
  • Molecular Weight : 385.31 g/mol
  • Key Differences: Functional Groups: Incorporates a diethylaminoethyl side chain, enhancing solubility in acidic media. Stability: Requires refrigeration and protection from light due to the hydrochloride salt’s sensitivity .

Comparative Analysis Table

Property This compound 2,5-Diamino-2'-chlorobenzophenone 4-Chloro-4'-fluorobenzophenone
Molecular Weight ~229.24 246.69 234.65
Substituents F (2'), NH₂ (2,5) Cl (2'), NH₂ (2,5) Cl (4), F (4')
Boiling Point Not reported Not reported 339.8°C
Key Applications Pharma intermediates, analytics Pharma intermediates Polymer synthesis
Stability Unstable (requires immediate use) Similar instability Stable at ambient conditions

Research Findings and Implications

  • Reactivity: Amino groups in this compound enable diazotization and coupling reactions, critical for drug synthesis . Chloro analogs exhibit slower reaction kinetics due to Cl’s lower electronegativity .
  • Chromatography : Fluorine’s strong electron-withdrawing nature improves chromatographic resolution compared to chloro or bromo analogs .
  • Thermal Stability: Non-amino derivatives like 4-chloro-4'-fluorobenzophenone exhibit higher thermal stability, making them suitable for high-temperature polymer applications .

Q & A

Q. What are the optimal synthetic routes for 2,5-Diamino-2'-fluorobenzophenone, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves fluorination and amination steps. For fluorinated aromatic systems, nucleophilic aromatic substitution (NAS) using fluorinating agents like KF or CsF under anhydrous conditions is common . For diamine introduction, catalytic hydrogenation of nitro precursors (e.g., using Pd/C or Raney Ni) is effective, but side reactions like over-reduction must be controlled via temperature modulation (e.g., 60–80°C) and solvent selection (e.g., ethanol/THF mixtures) . Yield optimization requires monitoring intermediates via TLC or HPLC (e.g., C18 columns with UV detection at 254 nm).

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :
  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR are critical for confirming fluorination and amine positions. For example, fluorine atoms induce deshielding in adjacent protons (δ ~7.5–8.5 ppm in aromatic regions) .
  • FTIR : Look for N-H stretches (~3300–3500 cm1^{-1}) and C=O stretches (~1650 cm1^{-1}) to confirm amine and ketone groups.
  • X-ray Crystallography : Resolve steric effects from fluorine and amine groups; lattice parameters often show reduced symmetry due to fluorine’s electronegativity .

Q. What stability considerations are critical for handling and storing this compound?

  • Methodological Answer : The compound is sensitive to light and moisture due to its aromatic amine and ketone groups. Store in amber vials under inert gas (Ar/N2_2) at –20°C. Stability tests (e.g., accelerated aging at 40°C/75% RH for 14 days) should monitor decomposition via HPLC, with degradation thresholds set at <5% impurity .

Advanced Research Questions

Q. How do computational models predict the reactivity of this compound in polymer synthesis?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311G**) can model electronic effects. Fluorine’s electron-withdrawing nature reduces electron density at the carbonyl group, favoring nucleophilic attacks in polycondensation reactions. Compare simulated 13C^{13}\text{C} NMR chemical shifts (<2 ppm deviation from experimental data) to validate accuracy .

Q. What experimental strategies resolve contradictions in reported solubility data for fluorinated benzophenones?

  • Methodological Answer : Contradictions often arise from solvent purity or measurement techniques. Use standardized protocols:
  • Solubility Testing : Shake-flask method at 25°C with HPLC quantification.
  • Solvent Polarity : Compare logP values (e.g., DMSO: logP ~−1.3 vs. chloroform: logP ~2.0) to correlate solubility trends.
    Discrepancies >10% warrant re-evaluation of crystallinity (via XRD) or hydrate formation (TGA/DSC analysis) .

Q. How can this compound be integrated into gas-separation membranes, and what performance metrics are achievable?

  • Methodological Answer : As a diamine monomer in polyimides, it enhances selectivity for CO2_2/CH4_4 separation. Experimental steps:

Polymer Synthesis : React with dianhydrides (e.g., 6FDA) at 180°C under vacuum.

Gas Permeability Testing : Use a constant-volume apparatus with pure gases (e.g., 2 bar pressure, 35°C).
Expected results: CO2_2 permeability ~150 Barrer, selectivity ~35 (based on analogous fluorinated polyimides) .

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